molecular formula C21H17FN2O2 B12373379 Antiproliferative agent-37

Antiproliferative agent-37

Cat. No.: B12373379
M. Wt: 348.4 g/mol
InChI Key: GFGUONALQQRUOT-UHFFFAOYSA-N
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Description

Antiproliferative agent-37 is a compound known for its ability to inhibit cell proliferation, making it a valuable candidate in cancer research and treatment. This compound has shown significant potential in reducing the growth of various cancer cell lines, thereby contributing to the development of novel anticancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-37 typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction results in the formation of bis-spiroisatino β-lactams, which are then further modified to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Antiproliferative agent-37 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

Antiproliferative agent-37 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of antiproliferative agent-37 involves its interaction with specific molecular targets and pathways. It primarily exerts its effects by:

Comparison with Similar Compounds

Antiproliferative agent-37 can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its unique chemical structure and multi-targeted approach, which enhances its efficacy and reduces the likelihood of resistance development. Its ability to inhibit multiple pathways involved in cell proliferation makes it a promising candidate for further development and clinical application .

Properties

Molecular Formula

C21H17FN2O2

Molecular Weight

348.4 g/mol

IUPAC Name

7-(2,4-dimethoxyphenyl)-3-(3-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C21H17FN2O2/c1-25-15-6-7-17(19(11-15)26-2)21-20-16(8-9-23-21)18(12-24-20)13-4-3-5-14(22)10-13/h3-12,24H,1-2H3

InChI Key

GFGUONALQQRUOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC=CC3=C2NC=C3C4=CC(=CC=C4)F)OC

Origin of Product

United States

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